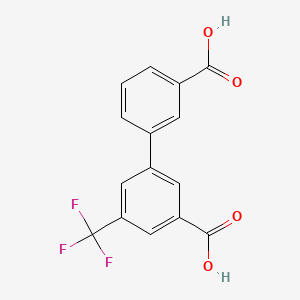

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, also known as 3-(3-Carboxyphenyl)-5-trifluoromethylbenzoic acid or CPTFBA, is a synthetic carboxylic acid that has a wide range of applications in the scientific and medical fields. CPTFBA is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in various laboratory experiments. It is also used as a pharmaceutical intermediate in the synthesis of various drugs.

Wissenschaftliche Forschungsanwendungen

Biologically Active Compounds of Plants

Natural carboxylic acids, including structurally related compounds to 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, exhibit significant antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship analysis indicates that compounds with a higher number of hydroxyl groups and conjugated bonds generally show increased bioactivity, with rosmarinic acid demonstrating the highest antioxidant activity. The antimicrobial properties vary significantly depending on the microbial strain and experimental conditions, and the presence of hydroxyl groups notably influences the cytotoxic potential of these molecules (Godlewska-Żyłkiewicz et al., 2020).

LC-MS/MS Study on Stability and Degradation

Nitisinone, a compound sharing some structural features with 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, was studied for its stability and degradation products under various conditions. The study highlights the compound's stability in different pH conditions and identifies its major degradation products, providing insights into potential risks and benefits of its medical application (Barchańska et al., 2019).

The Influence of Metals on Biologically Important Ligands

Research on the interaction between selected metals and biologically important molecules, such as benzoic acid derivatives, sheds light on how metals influence the electronic system of these ligands. The study discusses the perturbation of ligands' electronic systems by metals, offering a basis for understanding interactions with biological targets and predicting molecule properties like reactivity and stability (Lewandowski et al., 2005).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

The supramolecular self-assembly behavior of benzene-1,3,5-tricarboxamide (BTA), a compound related to 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, is leveraged in applications ranging from nanotechnology to biomedical applications. The review highlights BTAs' utility as a versatile, supramolecular building block, emphasizing its adaptable nature for potential drug discovery and other applications (Cantekin et al., 2012).

Benzoic Acid in Food and Feed Additives

Benzoic acid is extensively used as a preservative in foods and feeds, with studies indicating its potential to improve gut functions. This review discusses the impact of benzoic acid on enzyme activity, redox status, immunity, and microbiota in the gut, highlighting the balance between beneficial effects at appropriate levels and potential damage to gut health at excessive levels (Mao et al., 2019).

Eigenschaften

IUPAC Name |

3-(3-carboxyphenyl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-2-1-3-9(4-8)13(19)20/h1-7H,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRDOJUKPATJKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689910 |

Source

|

| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261930-96-4 |

Source

|

| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)